molecular formula C10H10ClNO2 B009373 N-(4-Acetyl-3-chlorophenyl)acetamide CAS No. 103273-72-9

N-(4-Acetyl-3-chlorophenyl)acetamide

Cat. No.: B009373
CAS No.: 103273-72-9
M. Wt: 211.64 g/mol
InChI Key: XUQMKUAJGHLWEP-UHFFFAOYSA-N
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Description

N-(4-Acetyl-3-chlorophenyl)acetamide: is an organic compound with the molecular formula C₁₀H₁₀ClNO₂. It is also known by other names such as 4’-Chloroacetanilide and N-(4-Chlorophenyl)acetamide . This compound is characterized by the presence of an acetamide group attached to a chlorinated phenyl ring, making it a derivative of acetanilide.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Acetyl-3-chlorophenyl)acetamide typically involves the acetylation of 4-chloroaniline. The reaction is carried out by reacting 4-chloroaniline with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or sodium acetate. The reaction is usually conducted under reflux conditions to ensure complete acetylation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The reaction mixture is typically purified by recrystallization or column chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: N-(4-Acetyl-3-chlorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

N-(4-Acetyl-3-chlorophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(4-Acetyl-3-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth .

Comparison with Similar Compounds

Uniqueness: N-(4-Acetyl-3-chlorophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-acetyl-3-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-6(13)9-4-3-8(5-10(9)11)12-7(2)14/h3-5H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQMKUAJGHLWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)NC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628750
Record name N-(4-Acetyl-3-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103273-72-9
Record name N-(4-Acetyl-3-chlorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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